molecular formula C24H21N B12567363 1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 185669-81-2

1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-

Cat. No.: B12567363
CAS No.: 185669-81-2
M. Wt: 323.4 g/mol
InChI Key: CIALRHJBFOTCJC-UHFFFAOYSA-N
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Description

1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring and a biphenyl group connected through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1-naphthalenemethanamine and 4-bromomethylbiphenyl.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 1-naphthalenemethanamine is reacted with 4-bromomethylbiphenyl under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: The reactions are conducted in large reactors with precise control over temperature and pressure.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalenemethanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Naphthalenemethanone derivatives

    Reduction: Reduced amine derivatives

    Substitution: Various substituted amine derivatives

Scientific Research Applications

1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenemethanamine: Lacks the biphenyl group, making it less complex.

    N-([1,1’-biphenyl]-4-ylmethyl)amine: Lacks the naphthalene ring, resulting in different chemical properties.

Uniqueness

1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of both the naphthalene and biphenyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its potential for diverse applications in various fields.

Properties

CAS No.

185669-81-2

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-(4-phenylphenyl)methanamine

InChI

InChI=1S/C24H21N/c1-2-7-20(8-3-1)21-15-13-19(14-16-21)17-25-18-23-11-6-10-22-9-4-5-12-24(22)23/h1-16,25H,17-18H2

InChI Key

CIALRHJBFOTCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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